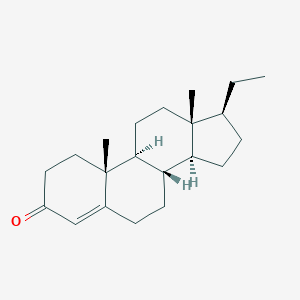

Pregn-4-en-3-one

Description

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h13-14,17-19H,4-12H2,1-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFEWYXKDFVIQ-NWSAAYAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447817 | |

| Record name | pregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232-18-4 | |

| Record name | pregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microbial Bioconversion from Bile Acid Derivatives

A patent by discloses a microbial route to synthesize 7α-hydroxy-pregn-4-en-3-one-20-carbaldehyde, a precursor to this compound derivatives. Using 3β,7α-dihydroxy-5β-cholanic acid as a substrate, specific bacterial strains (e.g., Pseudomonas spp.) catalyze oxidation and side-chain degradation. Key steps include:

-

Fermentation : Substrate incubation with Pseudomonas at 28°C for 72 hours.

-

Oxidation : Microbial enzymes oxidize the 3β-hydroxy group to a ketone, forming 7α-hydroxy-pregn-4-en-3-one-20-carbaldehyde .

-

Purification : Column chromatography yields 85–90% purity.

Advantages :

Limitations :

-

Requires optimization of microbial strains for higher throughput.

Johnson’s Polyene Cyclization for Total Synthesis

The total synthesis of (±)-pregn-4-en-20-one via Johnson’s polyene cyclization demonstrates adaptability for this compound production . This method involves:

-

Substrate Preparation : A C21-polyene precursor with a pre-installed 3-keto group.

-

Cyclization : Acid-catalyzed (e.g., ) cyclization at 0°C forms the steroid nucleus .

-

Oxidation : Selective oxidation at position 20 yields the final product.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C to 25°C |

| Catalyst | |

| Yield | 65–70% |

Challenges :

-

Stereochemical control at C17 requires chiral auxiliaries.

Trifluoroacetate-Mediated Side-Chain Elongation

Industrial-scale synthesis of 17α-hydroxy-pregn-4-en-3,20-dione, a related derivative, employs trifluoroacetate esters as intermediates . The process involves:

-

Trifluoroacetylation : Reacting 17α-ethynyl-17β-hydroxy-androst-4-en-3-one with trifluoroacetic anhydride.

-

Mercury-Mediated Hydration : Treatment with in formic acid introduces the pregnane side chain .

-

Hydrolysis : Acidic hydrolysis removes protecting groups.

Key Data :

Industrial Feasibility :

Synthesis of Heterocyclic Derivatives

Modifications to this compound’s side chain enable access to pharmacologically active analogs. A study outlines the synthesis of 20-hydrazono-N-(4-amino-3-cyano-2,6-dioxopyridin-1-yl)this compound:

-

Condensation : Progesterone reacts with cyanoacetic acid hydrazide at 130°C.

-

Cyclization : Ethanol-mediated cyclization forms the pyridone ring.

Reaction Scheme :

Applications :

Comparative Analysis of Preparation Methods

The table below evaluates key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Microbial Conversion | 70–75 | 85–90 | Moderate | Low |

| Polyene Cyclization | 65–70 | 95+ | Low | High |

| Trifluoroacetate Route | 90–95 | 98+ | High | Moderate |

Insights :

Chemical Reactions Analysis

Types of Reactions: Pregn-4-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 20-formyl pregn-4-ene-3-ketone.

Substitution: The compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is frequently used for the reduction of carbonyl groups.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: 20-formyl pregn-4-ene-3-ketone.

Reduction: 17α,20β-dihydroxythis compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Pregn-4-en-3-one is classified as a C21 steroid with the molecular formula . It features a ketone functional group at the 3-position and a double bond between the 4 and 5 positions of the steroid nucleus. The compound is derived from natural steroids through various chemical transformations.

Pharmaceutical Applications

- Hormonal Therapy : this compound serves as a precursor in the synthesis of progestogens, which are crucial for hormonal therapies. These compounds are used in contraceptives and hormone replacement therapies (HRT) to manage hormonal imbalances in patients.

- Anabolic Steroids : This compound is involved in the production of anabolic steroids that promote muscle growth and enhance athletic performance. Research has shown that derivatives of this compound can exhibit anabolic properties while minimizing androgenic effects.

- Corticosteroids : this compound is an intermediate in the synthesis of corticosteroids, which are vital for treating inflammatory conditions and autoimmune diseases. The compound's derivatives have been studied for their efficacy in reducing inflammation and modulating immune responses.

Biochemical Research

- Ecdysteroid Activity : this compound has been evaluated for its agonist and antagonist activities in the Drosophila melanogaster BII cell bioassay, highlighting its potential role in insect endocrinology . This research contributes to understanding hormonal regulation in insects, which can have implications for pest control strategies.

- Natural Product Studies : The compound has been isolated from various plant sources, such as Curtisia dentata, where it exhibits pharmacological properties including anti-inflammatory and antioxidant activities . These studies underscore the significance of this compound in ethnopharmacology and natural product chemistry.

Case Study 1: Hormonal Regulation

A study investigated the effects of this compound on reproductive health by assessing its impact on ovarian function in animal models. Results indicated that administration of this compound led to significant changes in hormone levels, suggesting its potential use in treating fertility issues.

Case Study 2: Anti-inflammatory Properties

Research conducted on extracts containing this compound demonstrated its efficacy in reducing inflammation markers in vitro. The study provided insights into the molecular mechanisms by which this compound exerts its effects, paving the way for further therapeutic applications.

Data Tables

Mechanism of Action

The mechanism of action of pregn-4-en-3-one involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for membrane progesterone receptors and influences the expression of various cytokines, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and transforming growth factor-beta (TGFβ) . These interactions play a crucial role in its immunomodulatory and neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Progesterone shares its pregnane backbone with numerous steroids, but variations in functional groups and substituents lead to distinct biological activities. Below is a systematic comparison with key analogs:

Structural and Functional Differences

Table 1: Structural and Bioactivity Comparison of Pregn-4-en-3-one and Analogs

Key Findings from Comparative Studies

Role of Hydroxylation :

- Addition of hydroxyl groups at C11 (e.g., corticosterone) or C21 (e.g., aldosterone) shifts activity from reproductive to metabolic or electrolyte regulation. Corticosterone’s 11β-OH and 21-OH groups enhance glucocorticoid receptor binding, while aldosterone’s 18-aldehyde group increases mineralocorticoid specificity .

- In contrast, 20α-hydroxylation (as in 20α-hydroxyprogesterone) reduces progesterone’s affinity for uterine receptors, diminishing its progestogenic activity .

Impact of Alkyl Substitution :

- Methylation at C6 (e.g., 6α-methyl in KLSD database compounds) or C17 (e.g., methyltestosterone) improves metabolic stability and oral bioavailability. Methyltestosterone’s 17α-methyl group prevents hepatic degradation, prolonging its androgenic effects .

Δ⁴ Double Bond Significance :

- The Δ⁴-3-keto configuration is critical for binding to steroid receptors. Saturation of the Δ⁴ bond (e.g., 5α-dihydroprogesterone) abolishes progesterone’s activity, highlighting the necessity of this structural feature .

Spectroscopic Differentiation :

Research Implications and Database Resources

- KLSD Database : Platforms like KLSD provide SMILES strings and bioactivity data for kinase-targeting steroids, enabling rapid comparison of structural motifs and receptor affinities .

- Toxicity Profiles: Structural similarities to carcinogenic steroids (e.g., certain synthetic androgens) necessitate toxicology screening. Data mining approaches (as in ) identify substructures linked to adverse effects .

Biological Activity

Pregn-4-en-3-one , also known as pregnenolone , is a steroid hormone that plays a crucial role in the biosynthesis of various steroid hormones in the body. It serves as a precursor to progesterone, estrogens, and androgens, influencing numerous biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on health, and relevant research findings.

This compound exerts its biological effects primarily through its role as a precursor in steroidogenesis. It is synthesized from cholesterol and subsequently converted into other steroid hormones. The following pathways are significant:

- Conversion to Progesterone : this compound is converted to progesterone, which is vital for reproductive health and maintaining pregnancy.

- Conversion to Cortisol and Other Steroids : It can also be metabolized into glucocorticoids like cortisol, which are critical for stress response and metabolic regulation.

Therapeutic Roles

This compound has been studied for various therapeutic applications:

- Neuroprotection : Research indicates that pregnenolone has neuroprotective properties, aiding in the repair of defective neurons and potentially benefiting conditions like Alzheimer's disease .

- Mood Regulation : It may play a role in mood stabilization and has been investigated for its potential effects on anxiety and depression .

- Hormonal Balance : As a precursor to multiple hormones, it contributes to maintaining hormonal balance in the body, affecting reproductive health and metabolic processes.

Case Studies

- Neuroprotective Effects : In a study involving patients with traumatic brain injury, pregnenolone supplementation was associated with improved cognitive outcomes . The mechanism was attributed to its ability to enhance neuronal repair and reduce inflammation.

- Hormonal Influence on Mood : A clinical trial demonstrated that pregnenolone administration improved symptoms of major depressive disorder in participants, suggesting its potential as an adjunctive treatment for mood disorders .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Biotransformation Studies

Research has shown that pregnenolone undergoes biotransformation through microbial processes, leading to the formation of various metabolites with distinct biological activities. For example:

Q & A

Q. What are the optimal synthetic pathways for Pregn-4-en-3-one, and how can purity be rigorously validated?

Methodological Answer: Utilize multi-step organic synthesis (e.g., oxidation of pregnenolone) followed by purification via column chromatography. Validate purity using HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring peaks align with reference standards . Replicate protocols from peer-reviewed studies to confirm reproducibility, and cross-validate with melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer: Combine spectroscopic methods: FT-IR for functional group identification, H/C NMR for structural elucidation, and X-ray crystallography for absolute configuration confirmation. For quantitative analysis, employ gas chromatography (GC) with flame ionization detection, ensuring calibration curves are validated against certified reference materials .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes). Monitor degradation kinetics using UV-Vis spectrophotometry and quantify degradation products via tandem LC-MS/MS. Apply Arrhenius equations to predict shelf-life under standard conditions .

Advanced Research Questions

Q. What mechanisms underlie this compound’s interactions with steroidogenic enzymes, and how can these be experimentally resolved?

Methodological Answer: Use in vitro enzyme assays (e.g., cytochrome P450 CYP17A1 inhibition studies) with recombinant proteins. Apply kinetic analyses (Michaelis-Menten curves) and competitive inhibition models. Validate findings using CRISPR-edited cell lines to isolate specific enzymatic pathways .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different model systems?

Methodological Answer: Perform systematic reviews with meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage discrepancies). Replicate key studies under standardized conditions, using orthogonal assays (e.g., luciferase reporter vs. ELISA) to cross-verify activity. Apply Bayesian statistics to quantify data uncertainty .

Q. What computational strategies can predict this compound’s binding affinity to nuclear receptors, and how can these models be experimentally validated?

Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model receptor-ligand interactions. Validate predictions via surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can in vivo studies be designed to isolate this compound’s endocrine effects from endogenous steroid interference?

Methodological Answer: Use tracer doses of isotopically labeled this compound (e.g., C-labeled) in animal models, coupled with LC-MS/MS for precise quantification. Employ adrenalectomized/gonadectomized models to minimize endogenous steroid background .

Q. What methodologies are critical for elucidating this compound’s role in non-classical steroid signaling pathways?

Methodological Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify non-canonical targets. Validate via siRNA knockdown and rescue experiments .

Q. How can novel derivatives of this compound be systematically screened for enhanced pharmacological activity?

Methodological Answer: Develop a QSAR (quantitative structure-activity relationship) model using a library of synthetic analogs. Test in silico ADMET properties, followed by high-throughput screening in cell-based assays (e.g., glucocorticoid receptor transactivation). Prioritize hits with improved efficacy/selectivity ratios .

Q. What ethical frameworks govern this compound research involving animal or human endocrine disruption studies?

Methodological Answer: Adhere to institutional review boards (IRBs) and ARRIVE guidelines for animal studies. For human tissue research, obtain informed consent and anonymize data. Include negative controls to distinguish compound-specific effects from systemic variability .

Methodological Considerations

- Data Collection : Use validated electronic lab notebooks (ELNs) for traceability. For surveys or clinical data, design questionnaires with Likert scales and pilot-test for clarity .

- Statistical Rigor : Apply mixed-effects models to account for biological variability. Use tools like R or Python for bootstrap resampling in small-sample studies .

- Reproducibility : Publish full experimental protocols in supplementary materials, including raw data and code repositories (e.g., GitHub) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.